molecular formula C28H22F3N7O B585701 Nilotinib D6 CAS No. 1268356-17-7

Nilotinib D6

Cat. No. B585701
CAS RN: 1268356-17-7
M. Wt: 535.564
InChI Key: HHZIURLSWUIHRB-AGINCAKFSA-N
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Description

Nilotinib is used to treat Philadelphia chromosome positive chronic myeloid leukemia (Ph+ CML) in adults and children who are newly diagnosed . It is also given to adults and children with Ph+ CML in chronic phase (CP) or accelerated phase (AP) who have taken other medicines (eg, imatinib, tyrosine-kinase inhibitor) but did not work . Nilotinib is a Bcr-Abl tyrosine kinase inhibitor and works by interfering with signaling within the cancer cell .


Molecular Structure Analysis

Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein. Nilotinib fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, over-riding resistance caused by mutations . In silico structure-based molecular docking and in vitro experiments have identified Nilotinib as a potent SMO antagonist .


Chemical Reactions Analysis

The Novartis synthesis of Nilotinib requires multiple days of reaction, nearly a dozen steps, multiple solvent switching processes, and gives very low yields . On the other hand, work published by Buchwald and coworkers has shown an efficient method of synthesizing nilotinib in fewer than four steps, in less than 24 hours, and at >85% yields .


Physical And Chemical Properties Analysis

The chemical formula of Nilotinib is C28H22F3N7O and its molecular weight is 529.52 . It is soluble in DMSO at 16 mg/mL .

Scientific Research Applications

  • CML Treatment and Resistance to Imatinib : Nilotinib is a second-generation tyrosine kinase inhibitor developed for treating CML, especially in patients showing resistance to imatinib. It inhibits BCR-ABL and restores the response of progenitors to nilotinib in the presence of stem cell factor (SCF) (Airiau et al., 2013).

  • Application in Metastatic Colorectal Cancer : Nilotinib has been found to inhibit human colorectal cancer (CRC) cell invasion and reduce metastatic potential in tumor mouse models, acting by inhibiting DDR1 kinase activity. This suggests a potential new therapeutic strategy for metastatic colorectal cancer (Jeitany et al., 2018).

  • Impact of BCR-ABL Mutations : The efficacy of nilotinib in patients with CML-CP (chronic phase) is influenced by the presence of baseline BCR-ABL mutations. The response rate is generally favorable, but specific mutations may affect the effectiveness of nilotinib (Hughes et al., 2009).

  • Long-term Effectiveness and Safety : Long-term studies indicate that nilotinib is effective in CML-CP patients after imatinib failure, with most adverse events being manageable. The study suggests favorable benefits for patients with continued treatment (Kantarjian et al., 2011).

  • Induced Vasculopathy : Research has identified vascular endothelial cells as a primary target site of nilotinib, which has been associated with the occurrence of progressive arterial occlusive disease (AOD) (Hadzijusufovic et al., 2017).

  • Effects on ABCB1/P-glycoprotein and Cardiotoxicity : Nilotinib can reverse ABCB1/P-glycoprotein-mediated multidrug resistance but increases the cardiotoxicity of doxorubicin, highlighting the need for careful management when used in combination therapy (Zhou et al., 2016).

  • Potential in Parkinson's Disease Treatment : Nilotinib shows potential benefits in Parkinson's disease by altering dopamine metabolism, reducing inflammation, and engaging surrogate disease biomarkers (Pagán et al., 2019).

  • Nilotinib and Hyperbilirubinemia : A study identified an association between UGT1A1 promoter polymorphism and the risk of nilotinib-induced hyperbilirubinemia, suggesting a combined impact of UGT1A1 activity inhibition and genetic polymorphism (Singer et al., 2007).

Mechanism of Action

Target of Action

Nilotinib-d6, also known as Nilotinib, is a selective tyrosine kinase inhibitor . Its primary targets are BCR-ABL kinase, c-KIT, and platelet-derived growth factor receptor (PDGFR) . These targets play a crucial role in the proliferation of leukemic cell lines .

Mode of Action

Nilotinib-d6 interacts with its targets by binding to the ATP-binding site of BCR-ABL and inhibiting tyrosine kinase activity . This inhibition of tyrosine kinase activity leads to a decrease in the proliferation of leukemic cell lines .

Biochemical Pathways

The action of Nilotinib-d6 affects several biochemical pathways. It inhibits BCR-ABL mediated proliferation of leukemic cell lines . It also modulates the JAK-STAT signaling pathway, as evidenced by the down-regulation of JAK2, IL7, STAM, PIK3CA, PTPN11, RAF1, and SOS1 key genes . This modulation could lead to the up-regulation of cell cycle, proliferation, and differentiation via MAPK and PI3K-AKT signaling pathways .

Pharmacokinetics

Nilotinib-d6 is tightly bound to plasma proteins and is transported to the liver, where it is metabolized by CYP3A4 through oxidation and hydroxylation pathways to form nilotinib carboxylic acid and nilotinib N-oxide . Nilotinib-d6 also regulates hepatic enzymes (CYP3A4, CYP2C8, CYP2C9, CYP2D6, and UGT1A1) through a feedback mechanism .

Result of Action

The molecular and cellular effects of Nilotinib-d6’s action include the reduction of proinflammatory cytokine levels and the modulation of neuroinflammatory responses . It also affects LPS-mediated microglial/astroglial activation in a brain region-specific manner in vivo .

Action Environment

The action, efficacy, and stability of Nilotinib-d6 can be influenced by various environmental factors. Systemic exposure is likely to be more closely related to patient response .

properties

IUPAC Name

2,3,6-trideuterio-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i1D3,5D,6D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZIURLSWUIHRB-AGINCAKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)[2H])NC4=NC=CC(=N4)C5=CN=CC=C5)C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22F3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nilotinib-d6

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